An In-depth Technical Guide to the Physical Properties of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
An In-depth Technical Guide to the Physical Properties of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
This technical guide provides a comprehensive overview of the known physical properties of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data from peer-reviewed literature and chemical databases to offer a detailed understanding of this compound's characteristics.
Introduction
1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, also known as N,N'-bis(2-hydroxyethyl)terephthaldiamide, is a symmetrical aromatic dicarboxamide. Its structure features a central benzene ring substituted at the 1 and 4 positions with carboxamide groups, which are in turn N-substituted with 2-hydroxyethyl chains. This unique combination of a rigid aromatic core, hydrogen-bonding capable amide linkages, and flexible, hydrophilic hydroxyethyl side chains imparts specific physical and chemical properties that are of interest in polymer chemistry and materials science. Notably, this compound can be synthesized from the aminolysis of polyethylene terephthalate (PET), making it a significant molecule in the context of chemical recycling and sustainable chemistry.[1]
This guide will delve into the experimentally determined and computationally predicted physical properties of this compound, offering insights into its structure, stability, and potential applications.
Molecular and Structural Properties
The fundamental characteristics of a molecule are dictated by its structure. Here, we explore the molecular formula, weight, and the detailed three-dimensional arrangement of atoms in 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide.
General Properties
A summary of the general molecular properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [2][3] |
| Molecular Weight | 252.27 g/mol | [3] |
| CAS Number | 18928-62-6 | [2] |
| IUPAC Name | 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide | [3] |
Crystallography and Molecular Geometry
The three-dimensional structure of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide has been elucidated by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/c.[1] The molecule itself is centrosymmetric, with the center of the benzene ring located at an inversion center.[1]
Key crystallographic data are summarized in Table 2.
| Parameter | Value | Source |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a | 4.9062 (4) Å | [1] |
| b | 13.6467 (10) Å | [1] |
| c | 8.8840 (7) Å | [1] |
| β | 97.262 (6)° | [1] |
| Volume | 590.04 (8) ų | [1] |
| Z | 2 | [1] |
An important structural feature is the slight twist of the amide group relative to the plane of the benzene ring, with a C2—C3—C4—N1 torsion angle of 14.74 (13)°.[1] This deviation from planarity is attributed to steric hindrance between the amide proton and the adjacent hydrogen on the benzene ring.[1]
The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds. The hydroxy O atoms act as acceptors in N—H⋯O hydrogen bonds and as donors in O—H⋯O=C interactions, creating a robust three-dimensional framework.[1]
Thermal and Physical Properties
The thermal and physical properties of a compound are critical for its handling, processing, and application.
Tabulated Physical Properties
The following table summarizes the key physical properties of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide.
| Property | Value | Conditions | Source |
| Melting Point | 227.2 °C | Recrystallized from ethanol/water | [4] |
| Boiling Point | 609.2 °C | at 760 mmHg (Predicted) | [4] |
| Density | 1.273 g/cm³ | (Predicted) | [4] |
| Flash Point | 322.2 °C | (Predicted) | [4] |
| pKa | 13.07 ± 0.46 | (Predicted) | [4] |
| LogP | -0.08740 | (Predicted) | [4] |
Solubility
Spectroscopic Properties
Spectroscopic data is essential for the identification and characterization of a compound.
Infrared (IR) Spectroscopy
The IR spectrum of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide provides key information about its functional groups. The spectrum is characterized by strong absorptions corresponding to N-H and O-H stretching vibrations in the region of 3370 - 2480 cm⁻¹.[1] The NIST Chemistry WebBook provides a reference condensed phase IR spectrum for this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR spectra for 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide are not widely available in the peer-reviewed literature. However, based on the molecular structure, the following proton and carbon environments are expected:
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¹H NMR: Signals corresponding to the aromatic protons, the N-H protons of the amide groups, the O-H protons of the hydroxyl groups, and the two distinct methylene (-CH₂-) groups of the hydroxyethyl chains.
-
¹³C NMR: Signals for the aromatic carbons (with two distinct environments due to symmetry), the carbonyl carbons of the amide groups, and the two different carbons of the hydroxyethyl chains.
For researchers requiring detailed spectral analysis, it is recommended to acquire experimental data on a purified sample.
Mass Spectrometry
Experimental mass spectrometry data for 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide is not readily found in public databases. The expected exact mass is 252.11100700 Da.[3] Fragmentation patterns would likely involve cleavage of the amide bonds and the hydroxyethyl side chains.
Experimental Methodologies
A crucial aspect of ensuring the quality of physical property data is the methodology used for its determination.
Synthesis and Purification
A common method for the synthesis of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide is the aminolysis of polyethylene terephthalate (PET) with ethanolamine.[1] Alternatively, it can be prepared through the reaction of dimethyl terephthalate with ethanolamine.
A typical purification protocol involves recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain single crystals suitable for X-ray diffraction.[1][4]
Caption: Synthesis and purification workflow.
Characterization Techniques
The identity and purity of 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide can be confirmed using a suite of analytical techniques.
Caption: Analytical characterization workflow.
Conclusion
1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide is a well-characterized crystalline solid with defined thermal properties and a robust hydrogen-bonded network. While foundational data on its crystallographic and infrared spectroscopic properties are available and reliable, a notable gap exists in the public domain for comprehensive experimental NMR and mass spectrometry data. The predictive data and information from closely related analogs provide a useful, albeit preliminary, understanding of these characteristics. For applications requiring a high degree of certainty, direct experimental determination of these properties is strongly recommended. The information compiled in this guide serves as a valuable resource for researchers and professionals working with this intriguing molecule, particularly in the fields of polymer science, chemical recycling, and materials development.
References
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National Institute of Standards and Technology. (n.d.). Terephthalamide, n,n'-bis(2-hydroxyethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N1,N4-Bis(2-hydroxyethyl)-1,4-benzenedicarboxamide. In PubChem. Retrieved from [Link]
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Opozda, T., & Sułkowski, W. W. (2008). N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1277. [Link]
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LookChem. (n.d.). 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide. Retrieved from [Link]
